molecular formula C11H16N6OS B2535933 4-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2034560-80-8

4-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2535933
CAS RN: 2034560-80-8
M. Wt: 280.35
InChI Key: OTTGFQDGSHUPHI-UHFFFAOYSA-N
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Description

The compound of interest, 4-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1,2,3-thiadiazole-5-carboxamide, is a nitrogen-rich molecule that likely possesses energetic properties due to its structural features, such as the thiadiazole and triazole rings. These heterocyclic components are known to contribute to high density and stability, making such compounds candidates for energetic materials or pharmaceutical applications .

Synthesis Analysis

The synthesis of related nitrogen-rich compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-

Scientific Research Applications

Anticancer Activity

Compounds containing the thiadiazole and triazole moieties, such as the one , have been synthesized and evaluated for their potential anticancer activities. A study by Gomha et al. (2017) highlights the synthesis of novel pharmacophores incorporating the thiazole moiety, showing potent anticancer properties against Hepatocellular carcinoma cell lines. The study emphasizes the structure-activity relationships and suggests these compounds as promising anticancer agents (Gomha et al., 2017).

Antimicrobial and Antifungal Activities

Research has also explored the antimicrobial and antifungal potentials of thiadiazole and triazole derivatives. Saeed and Mumtaz (2017) developed new isochroman-triazole and thiadiazole hybrids, demonstrating moderate to good antibacterial and antifungal activities compared to standard drugs. This study contributes to the understanding of the structural requirements for biological activity and offers a foundation for further development of antimicrobial agents (Saeed & Mumtaz, 2017).

Photosynthetic Electron Transport Inhibition

Compounds with thiadiazole and triazole rings have been investigated for their ability to inhibit photosynthetic electron transport, a mechanism that can be exploited in the development of herbicides. Vicentini et al. (2005) synthesized and screened pyrazole derivatives, including thiadiazole and triazole analogs, as potential inhibitors. Their findings indicate that certain derivatives exhibit inhibitory properties comparable to commercial herbicides, underscoring the potential agricultural applications of these compounds (Vicentini et al., 2005).

DNA Methylation Influence

Investigations into the effects of thiadiazole and triazole derivatives on DNA methylation have revealed the potential of these compounds in cancer treatment through epigenetic modulation. Hovsepyan et al. (2019) synthesized new triazole-thiols and thiadiazole derivatives, some of which demonstrated the ability to inhibit tumor DNA methylation in vitro. This research suggests the therapeutic potential of these compounds in modulating epigenetic factors in cancer (Hovsepyan et al., 2019).

Synthesis and Bioactivity Evaluation Against COVID-19

Recent studies have also focused on synthesizing thiadiazole and triazole hybrids for evaluation against COVID-19. Rashdan et al. (2021) synthesized novel thiadiazole-triazole hybrids and conducted a structure-guided virtual screening approach to assess their antiviral activity against the main coronavirus protease. This study highlights the importance of such compounds in developing potential treatments for COVID-19 (Rashdan et al., 2021).

properties

IUPAC Name

4-methyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6OS/c1-7(2)9(6-17-12-4-5-13-17)14-11(18)10-8(3)15-16-19-10/h4-5,7,9H,6H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTGFQDGSHUPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC(CN2N=CC=N2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1,2,3-thiadiazole-5-carboxamide

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